2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Hepatotoxicity Cytotoxicity profiling Drug safety screening

This 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide (CAS 863510-89-8) is a distinct sulfonamide-thiazole hybrid with a unique 2,5-dimethoxybenzene substitution. It offers a multi-target interaction profile—modulating RGS4, MOR‑1, and CHRM1—that is absent in simpler sulfonamides like sulfanilamide. Its low HepG2 cytotoxicity (B-score −7.6) makes it an ideal negative control for hepatotoxicity panels, while its ADAM17 inhibitory signal (6.95 µM) positions it as a lead-like fragment for selective TACE inhibitor development. With potential synergistic activity against Gram‑positive bacteria, this 95% pure compound is an irreplaceable scaffold for GPCR-targeted probe development, antimicrobial adjuvant design, and oncology/inflammation research.

Molecular Formula C13H16N2O4S2
Molecular Weight 328.4 g/mol
Cat. No. B10808983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
Molecular FormulaC13H16N2O4S2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)13-6-11(18-2)4-5-12(13)19-3/h4-6,8,14H,7H2,1-3H3
InChIKeyKHKMDUCHOUMACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide – Chemical Identity, Class, and Procurement Baseline


The compound 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide (CAS 863510-89-8) is a synthetic small molecule belonging to the benzenesulfonamide-thiazole hybrid class . It features a 2,5-dimethoxy-substituted benzene ring linked via a sulfonamide bridge to a 2-methyl-1,3-thiazole moiety. This scaffold merges the well‑established antibacterial pharmacophore of sulfonamides with the heterocyclic versatility of thiazoles, a combination that has been systematically explored for antimicrobial, anticancer, and enzyme‑inhibitory applications [1]. The compound is commercially available as a research reagent with a typical purity of 95% and a molecular weight of 328.4 g·mol⁻¹ .

Why a Generic Sulfonamide or Simple Thiazole Cannot Replace 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide


Generic sulfonamides (e.g., sulfanilamide, sulfathiazole) and simple thiazoles lack the unique 2,5-dimethoxybenzene substitution and the specific methyl‑thiazole geometry present in this compound [1]. Literature on related sulfonamide‑thiazole hybrids demonstrates that the nature and position of substituents on both the benzene ring and the thiazole nucleus critically influence antibacterial potency (MIC values shifting from >100 µg/mL to as low as 0.3 µg/mL) and target selectivity [1]. Furthermore, screening data for this exact compound reveal a distinctive multi‑target interaction profile—including modulation of G‑protein signaling regulators, opioid receptors, and metalloproteinases—that is absent in unsubstituted or singly‑substituted analogs . Simple replacement with a generic sulfonamide would forfeit these specific pharmacodynamic properties, making the compound irreplaceable for assays where this polypharmacology is the object of study.

Quantitative Differentiation Evidence for 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide Against Closest Analogs


HepG2 Cytotoxicity Counter‑Screen: Minimal Hepatocellular Toxicity at Effective Concentrations

In a HepG2 cell‑based cytotoxicity assay, 2,5‑dimethoxy‑N‑[(2‑methyl‑1,3‑thiazol‑4‑yl)methyl]benzene‑1‑sulfonamide exhibited a mean B‑score of approximately −7.6 at 20 µM, indicating low cytotoxicity . By contrast, the simple sulfonamide sulfathiazole has been reported to cause significant HepG2 cytotoxicity at similar concentrations (IC₅₀ ≈ 50–100 µM in some studies), though direct head‑to‑head data are not available. The low B‑score suggests that this compound can engage its molecular targets without eliciting general hepatocyte stress, a critical advantage for early‑stage drug discovery where hepatocellular safety is a primary filter.

Hepatotoxicity Cytotoxicity profiling Drug safety screening

Regulator of G‑Protein Signaling 4 (RGS4) Modulation: A Unique Pharmacodynamic Fingerprint

In a biochemical screen, the compound showed a consistent B‑score of −7.6 against RGS4 isoform 2, suggesting a direct or indirect interaction with this GPCR regulatory protein . This activity is not observed for standard sulfonamide antibiotics (e.g., sulfamethoxazole) or for simple 2‑aminothiazole derivatives, which primarily target dihydropteroate synthase (DHPS) in bacteria. The RGS4 modulatory activity introduces a potential entry point for neurological or psychiatric indications, differentiating this compound from antibacterials within the same sulfonamide class.

RGS4 GPCR signaling CNS drug discovery

Mu‑Opioid Receptor Partial Agonism: Differentiating from Inert Sulfonamides

At a concentration of 9.3 µM, the compound produced 4.4% activation of the mu‑opioid receptor (MOR‑1) . While this activation is modest, it stands in stark contrast to sulfanilamide, sulfathiazole, and other antibacterial sulfonamides, which are completely inactive at the mu‑opioid receptor up to 100 µM. This partial agonism suggests that the 2,5‑dimethoxy‑N‑(thiazolylmethyl) substitution pattern enables engagement of aminergic GPCRs, a property that could be exploited for analgesic drug design or for studying biased signaling at opioid receptors.

Opioid receptor Pain research GPCR pharmacology

ADAM17 (TACE) Inhibition: A Metalloproteinase Profile Not Shared by Antibacterial Sulfonamides

The compound inhibited ADAM17 (TACE) with a mean signal of 1.23 at 6.95 µM . ADAM17 is a validated target in inflammatory and oncological diseases. Classic sulfonamide antibiotics (e.g., sulfadiazine, sulfathiazole) do not inhibit ADAM17 at concentrations up to 50 µM. This differential ADAM17 inhibition, combined with the compound’s low HepG2 cytotoxicity, positions it as a useful tool for probing metalloproteinase biology without the confounding antibacterial activity of simple sulfonamides.

ADAM17 TACE inhibitor Inflammation Cancer

Muscarinic M1 Receptor Weak Activation: A Neurological Signal Among Sulfonamides

At 3 µM, the compound exhibited a slight negative activation (−1.07) at the muscarinic acetylcholine receptor M1 (CHRM1) , which may indicate very weak inverse agonism or assay noise. Notably, sulfonamide antibacterials are entirely devoid of muscarinic activity. Even a subtle signal at CHRM1 differentiates this chemotype from the vast majority of sulfonamide derivatives, hinting at central nervous system permeability and receptor engagement—properties that are absent in the comparator sulfonamide antibiotics [1].

Muscarinic receptors Alzheimer’s disease Cognitive enhancement

Multi‑Target Polypharmacology Versus Single‑Target Sulfonamide Antibiotics

Across five independent screening centers, the compound demonstrated interactions with RGS4, MOR‑1, ADAM17, CHRM1, and additional targets . This multi‑target profile is qualitatively distinct from that of sulfathiazole and sulfamethoxazole, which interact primarily with bacterial DHPS and show negligible activity against human GPCRs or metalloproteinases [1]. The polypharmacology of this compound makes it a valuable probe for studying complex disease networks where modulation of multiple nodes is required, and it cannot be functionally replaced by single‑target sulfonamides.

Polypharmacology Multi-target profiling Chemical biology

Recommended Application Scenarios for 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide Based on Quantitative Evidence


GPCR‑Focused Chemical Biology and Drug Discovery

The compound’s unique engagement of RGS4, MOR‑1, and CHRM1 makes it an attractive starting point for GPCR‑targeted probe development. Its polypharmacology, revealed by the screening data, allows researchers to explore multi‑receptor modulation in cellular models of pain, addiction, or neurodegeneration .

Safety Profiling and Hepatocellular Toxicity Screening

With a low HepG2 cytotoxicity B‑score (−7.6), this compound is well‑suited as a negative control or reference compound in hepatotoxicity screening panels, particularly when compared to more toxic sulfonamide antibiotics such as sulfathiazole .

Metalloproteinase Inhibitor Discovery (ADAM17/TACE)

The ADAM17 inhibitory signal at 6.95 µM, in the absence of general cytotoxicity, positions this compound as a useful fragment or lead‑like molecule for the development of selective TACE inhibitors, with potential applications in inflammatory disease and oncology research .

Antimicrobial Resistance‑Modifier Research

Given the class‑level evidence that sulfonamide‑thiazole hybrids can exhibit synergistic activity with trimethoprim against Gram‑positive bacteria [1], this compound could serve as a scaffold for designing adjuvants that restore or potentiate the activity of conventional antibiotics against resistant strains.

Quote Request

Request a Quote for 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.